1-(15-Octadecenoyl)pyrrolidine
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Overview
Description
1-(15-Octadecenoyl)pyrrolidine is an organic compound with the molecular formula C22H41NO It is characterized by a pyrrolidine ring attached to a long-chain fatty acid, specifically 15-octadecenoyl
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(15-Octadecenoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 15-octadecenoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(15-Octadecenoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The double bond in the octadecenoyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Alkyl halides for nucleophilic substitution on the pyrrolidine ring.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
1-(15-Octadecenoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(15-Octadecenoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(15-Octadecenoyl)pyrrolidine vs. 1-(15-Octadecenoyl)piperidine: Both compounds have similar structures but differ in the ring size, which can affect their reactivity and biological activity.
This compound vs. 1-(15-Octadecenoyl)morpholine: The presence of an oxygen atom in morpholine can lead to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a long-chain fatty acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H41NO |
---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadec-15-en-1-one |
InChI |
InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4H,2,5-21H2,1H3 |
InChI Key |
UDVHYHCCRDTJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
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